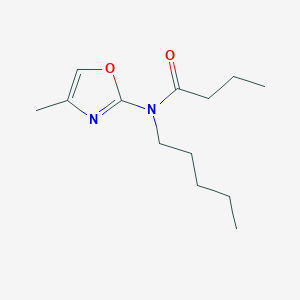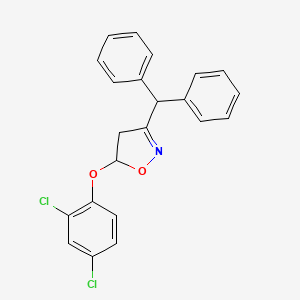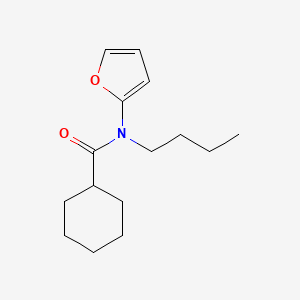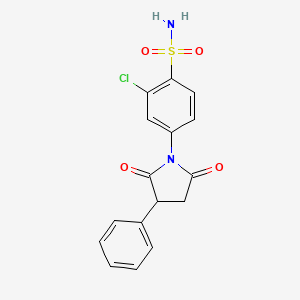
2-(4,5-Diamino-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-Diamino-1H-pyrazol-1-yl)acetamide is a heterocyclic compound featuring a pyrazole ring substituted with amino groups at positions 4 and 5, and an acetamide group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Diamino-1H-pyrazol-1-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing optimized reaction conditions such as temperature, pressure, and catalysts to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(4,5-Diamino-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
Major products formed from these reactions include nitro-pyrazole derivatives, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(4,5-Diamino-1H-pyrazol-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(4,5-Diamino-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. Detailed studies have shown that it can bind to enzyme active sites, altering their activity and affecting downstream processes .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate: Similar structure with a hydroxyethyl group instead of an acetamide group.
2-(5-methyl-1H-pyrazol-1-yl)acetamide: Features a methyl group at position 5 instead of amino groups at positions 4 and 5.
Uniqueness
2-(4,5-Diamino-1H-pyrazol-1-yl)acetamide is unique due to the presence of both amino groups and an acetamide group on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields .
Propiedades
Fórmula molecular |
C5H9N5O |
|---|---|
Peso molecular |
155.16 g/mol |
Nombre IUPAC |
2-(4,5-diaminopyrazol-1-yl)acetamide |
InChI |
InChI=1S/C5H9N5O/c6-3-1-9-10(5(3)8)2-4(7)11/h1H,2,6,8H2,(H2,7,11) |
Clave InChI |
BAUROVJHJKYWSR-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(C(=C1N)N)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B12894781.png)
![3-(3-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894786.png)
![3-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-L-alanine](/img/structure/B12894790.png)








![N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12894850.png)
